Arachidic anhydride
CAS No.: 55726-22-2
Cat. No.: VC1984024
Molecular Formula: C40H78O3
Molecular Weight: 607 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55726-22-2 |
|---|---|
| Molecular Formula | C40H78O3 |
| Molecular Weight | 607 g/mol |
| IUPAC Name | icosanoyl icosanoate |
| Standard InChI | InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
| Standard InChI Key | AUONNNVJUCSETH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structure
Arachidic anhydride is formed through the condensation of two arachidic acid molecules, resulting in the elimination of one water molecule and the formation of an anhydride linkage. The molecule consists of two identical 20-carbon chains connected by the characteristic anhydride group (-CO-O-CO-).
| Property | Value |
|---|---|
| CAS Number | 55726-22-2 |
| Molecular Formula | C40H78O3 |
| Molecular Weight | 607.06 g/mol |
| IUPAC Name | icosanoyl icosanoate |
| Common Synonyms | Eicosanoic Anhydride |
| SMILES Notation | CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC |
| PubChem CID | 567077 |
A distinctive structural feature of arachidic anhydride is the relative positioning of its alkyl chains. In its extended form, one alkyl chain is shifted with respect to the other along the molecular backbone . This structural arrangement contributes to its unique self-assembly properties on surfaces, particularly important for supramolecular chemistry applications.
Physical Properties
Arachidic anhydride exists as a crystalline solid at room temperature with well-defined physical characteristics that determine its behavior under various conditions and influence its potential applications.
| Property | Value |
|---|---|
| Physical Appearance | White to Light gray to Light yellow powder or crystals |
| Melting Point | 77.0-79.0°C |
| Boiling Point | Limited data available |
| Color | Gray-White |
| Physical Form | Crystalline Powder |
| Commercial Purity | ≥98.0% (by titrimetric analysis), ≥97.0% (by GC) |
The compound's high melting point reflects the significant intermolecular forces between its long hydrocarbon chains, while its crystalline nature makes it suitable for applications requiring defined structural characteristics .
Chemical Properties and Reactivity
As a carboxylic acid anhydride, arachidic anhydride demonstrates reactivity patterns characteristic of this functional group. The anhydride linkage serves as a reactive center for various chemical transformations, particularly with nucleophilic reagents.
Hydrolysis
Like other acid anhydrides, arachidic anhydride readily undergoes hydrolysis when exposed to water, producing two molecules of arachidic acid. This reaction occurs through nucleophilic attack of water on the carbonyl carbon atoms of the anhydride group .
Reactions with Alcohols and Amines
Arachidic anhydride reacts with alcohols to form esters and with amines to form amides. These reactions proceed through nucleophilic acyl substitution mechanisms, with the nucleophile attacking one of the carbonyl groups, breaking the anhydride linkage .
Acylation Properties
The compound can function as an acylating agent in organic synthesis, transferring an arachidoyl group to suitable substrates. This reactivity makes it potentially useful in the synthesis of complex organic molecules containing long-chain fatty acid derivatives .
Synthesis Methods
Several approaches exist for synthesizing arachidic anhydride, with the choice of method depending on available starting materials, desired scale, and purity requirements.
Synthesis from Methyl Arachidate
One documented method involves the conversion of methyl arachidate to arachidic anhydride through a multi-step process:
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Hydrolysis of methyl arachidate with sodium hydroxide in tetrahydrofuran and water
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Acidification to obtain arachidic acid
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Conversion of arachidic acid to its anhydride through dehydration or reaction with an activating agent
Applications in Research and Industry
Self-Assembled Monolayers and Surface Chemistry
One of the most significant research applications of arachidic anhydride involves its behavior on surfaces, particularly graphite. Studies using scanning tunneling microscopy (STM) have revealed that this achiral molecule spontaneously forms two types of homogeneous domains with mirror symmetry when adsorbed on graphite surfaces .
Research published in the Journal of Physical Chemistry B demonstrates that arachidic anhydride forms enantiomorphous domains (designated as m and m') on graphite. The angle from the molecular chain to the row-packing direction is approximately 98.0° ± 0.5° for domain type m and 82.0° ± 0.5° for domain type m', with domain m being the mirror image of m' .
This phenomenon illustrates how achiral molecules can generate chirality at the supramolecular level through self-assembly processes driven by weak van der Waals forces. Such findings have important implications for understanding chirality in molecular systems and potential applications in materials science .
| Property | Specification |
|---|---|
| Purity (Titrimetric Analysis) | ≥98.0% |
| Purity (Gas Chromatography) | ≥97.0% |
| Melting Point Range | 77.0 to 79.0°C |
| Appearance | White to Light gray to Light yellow powder or crystal |
The compound is typically supplied in quantities ranging from 200 mg for research purposes to 1 g or more for larger-scale applications . Commercial pricing varies with quantity and purity, with 1 g typically costing approximately $57.90 according to recent listings .
Comparison with Related Compounds
To contextualize arachidic anhydride's properties and applications, a comparison with related compounds provides valuable insights:
| Property | Arachidic Anhydride | Arachidic Acid | Arachidonic Anhydride |
|---|---|---|---|
| Molecular Formula | C40H78O3 | C20H40O2 | C40H62O3 |
| Molecular Weight | 607.06 g/mol | 312.53 g/mol | 590.9 g/mol |
| Structure | Symmetrical, saturated | Linear, saturated | Contains unsaturation |
| Melting Point | 77-79°C | 74-76°C | Data not available |
| Key Feature | Two saturated chains linked by anhydride group | Saturated fatty acid | Derived from unsaturated arachidonic acid |
| CAS Number | 55726-22-2 | 506-30-9 | 55726-28-8 |
This comparison highlights the structural relationship between arachidic anhydride and its parent acid, while also distinguishing it from the related but distinct arachidonic anhydride, which contains unsaturation in its hydrocarbon chains .
Future Research Directions
The interesting supramolecular properties of arachidic anhydride suggest several promising avenues for future research:
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Further investigation of chirality in self-assembled monolayers and its potential applications in materials science
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Exploration of arachidic anhydride as a building block for complex supramolecular architectures
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Development of surface coatings with specific properties based on the ordered arrangement of arachidic anhydride molecules
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Comparative studies with other fatty acid anhydrides to establish structure-property relationships
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Investigation of potential biological activities or applications in pharmaceutical research
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